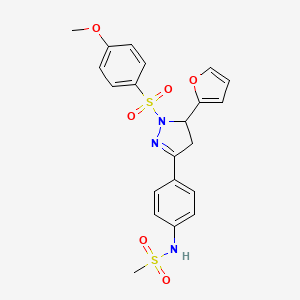

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a furan ring and a 4-methoxyphenylsulfonyl group. The furan moiety may enhance electron-rich characteristics, influencing reactivity and binding interactions, while the sulfonamide groups contribute to solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name |

N-[4-[3-(furan-2-yl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6S2/c1-29-17-9-11-18(12-10-17)32(27,28)24-20(21-4-3-13-30-21)14-19(22-24)15-5-7-16(8-6-15)23-31(2,25)26/h3-13,20,23H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJPYDHJFVSLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Methanesulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Material Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycle: The target compound contains a 4,5-dihydro-1H-pyrazole ring, whereas analogs like 4af and 4n feature pyrano[2,3-c]pyrazole scaffolds. The dihydro-pyrazole core may confer greater conformational flexibility compared to fused-ring systems .

In contrast, 4n contains a trifluoromethylphenyl group, which increases hydrophobicity and electron-withdrawing effects . The 4-methoxyphenylsulfonyl moiety in the target compound differs from the 4-methylbenzenesulfonamide in 4af, altering steric and electronic profiles .

Computational and Crystallographic Insights

Biological Activity

N-(4-(5-(furan-2-yl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, a furan moiety, and a methanesulfonamide group, which contribute to its unique biological profile. The structural formula can be represented as follows:

Key Structural Components

- Furan moiety : Known for its role in various biological activities.

- Pyrazole ring : Often associated with anti-inflammatory and analgesic effects.

- Methanesulfonamide group : Enhances solubility and bioavailability.

Antitumor Activity

Research has indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives containing furan and pyrazole rings have shown efficacy against various cancer cell lines. In vitro studies suggest that the compound may inhibit cell proliferation through apoptosis induction.

Table 1: Antitumor Activity of Similar Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.2 | Apoptosis |

| Compound B | MCF-7 | 3.8 | Cell cycle arrest |

| N-(4-(5-(furan-2-yl)... | A549 | 4.5 | Apoptosis |

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. Studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

Antimicrobial Activity

Emerging data suggests that the compound may possess antimicrobial properties. Compounds with furan and methanesulfonamide groups have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| N-(4-(5-(furan-2-yl)... | Pseudomonas aeruginosa | 24 µg/mL |

The biological activity of this compound is likely mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in cellular metabolism.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell growth.

- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the potential of compounds related to this compound:

- Study on Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a pyrazole derivative significantly reduced tumor growth in xenograft models.

- Anti-inflammatory Research : Another investigation reported that a related sulfonamide compound effectively decreased inflammation markers in a murine model of arthritis.

- Antimicrobial Testing : A recent article showed promising results against resistant bacterial strains, suggesting potential therapeutic applications in infectious diseases.

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines with sulfonyl chlorides or heterocyclic intermediates. For example:

- Step 1 : React 5-amino-2-methoxyaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide core .

- Step 2 : Introduce the pyrazole moiety via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) .

- Critical conditions : Base selection (pyridine or triethylamine), solvent polarity, and temperature control (60–100°C) significantly impact yields. Side reactions, such as over-sulfonation, can be mitigated by slow reagent addition .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming substituent positions and diastereomeric purity. For example, pyrazole protons typically resonate at δ 5.5–6.5 ppm, while sulfonamide protons appear as singlets near δ 3.0–3.5 ppm .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 6.54 Å, b = 26.10 Å, c = 14.38 Å) validate molecular geometry and intermolecular interactions .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M + Na]+ = 573.1179) with <1 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR/IR peaks often arise from tautomerism or conformational flexibility. Strategies include:

- Variable Temperature (VT) NMR : To detect dynamic processes (e.g., pyrazole ring flipping) .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) .

- Supplementary Techniques : Use NOESY for spatial proximity analysis or X-ray diffraction for absolute configuration .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Sulfonamide bonds are prone to hydrolysis in acidic conditions .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for sulfonamides) .

- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to detect photodegradation products .

Q. How do substituent modifications (e.g., methoxy vs. fluorine groups) influence biological activity?

-

Functional Group Analysis :

-

In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with receptors (e.g., COX-2 or CB1) .

Q. What experimental designs are optimal for evaluating in vitro biological activity?

- Dose-Response Assays : Test cytotoxicity (IC50) in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays .

- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., carbonic anhydrase) via fluorometric or colorimetric assays .

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent controls to validate specificity .

Data Contradiction Analysis Example

Case Study : Conflicting NMR signals for pyrazole protons.

- Hypothesis : Tautomeric equilibrium between 1H-pyrazole and 4H-pyrazole forms.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.